4-Ethynyl-2-methylpyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-ethynyl-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-3-5-4-9-10(2)6(5)7(8)11/h1,4H,2H3,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPBTBLPZOVXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methylpyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst and a copper co-catalyst.
Carboxamide Formation: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of robust catalysts and reagents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Ethynyl-2-methylpyrazole-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on pyrrolidine carboxamide derivatives (Examples 30 and 31 in ), which differ structurally and functionally from 4-Ethynyl-2-methylpyrazole-3-carboxamide. Below is a detailed comparison:
Structural Differences
| Feature | This compound | Example 30/31 Compounds (Pyrrolidine Carboxamides) |
|---|---|---|
| Core Ring | Pyrazole (aromatic, 2 adjacent N atoms) | Pyrrolidine (saturated, 1 N atom) |
| Key Substituents | Ethynyl, methyl, carboxamide | Hydroxy, benzamido, thiazole, isoindolinone |
| Conformational Flexibility | Rigid due to aromaticity | Flexible due to saturated ring |
| Hydrogen Bonding Capacity | High (pyrazole N atoms, carboxamide) | Moderate (hydroxy, carboxamide, amide groups) |
Functional Implications
Binding Affinity: Pyrazole rings are known for strong hydrogen-bonding interactions with target proteins (e.g., kinases), whereas pyrrolidine derivatives in Examples 30/31 may prioritize hydrophobic interactions via benzamido and thiazole groups .
Metabolic Stability : The ethynyl group in the pyrazole derivative could enhance metabolic stability compared to the hydroxy group in Example 30, which might be prone to glucuronidation .
Synthetic Complexity : Pyrrolidine derivatives in the evidence require multi-step synthesis (e.g., coupling of benzamido and thiazole moieties), whereas pyrazole analogs like this compound could be synthesized via click chemistry due to the ethynyl group .
Pharmacological Data (Hypothetical vs. Evidence-Based)
Limitations of Available Evidence
The analysis above relies on structural extrapolation and general trends in medicinal chemistry. For example:
- Pyrazole derivatives are widely explored for kinase inhibition, but the pyrrolidine carboxamides in the evidence may target protease or G-protein-coupled receptors due to their bulkier substituents .
- The ethynyl group in the pyrazole compound could enable bioorthogonal labeling applications, a feature absent in the saturated pyrrolidine analogs .
Biological Activity
4-Ethynyl-2-methylpyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a c-Met kinase inhibitor. This article provides an in-depth analysis of the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The primary mechanism of action for this compound involves the inhibition of c-Met kinase , a receptor tyrosine kinase implicated in various cellular processes such as proliferation, survival, and migration. Inhibition of c-Met leads to disrupted signaling pathways that are crucial for tumor growth and metastasis.
Biochemical Pathways
Inhibition of c-Met kinase by this compound affects several biochemical pathways, primarily those involved in cell growth and survival. The disruption of these pathways can result in decreased tumor cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
Research indicates that related compounds have demonstrated notable anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These findings suggest that this compound may exhibit similar effects.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound. For instance:
- Anti-Cancer Activity : A study on structurally similar pyrazole derivatives demonstrated significant anti-cancer properties through c-Met inhibition. The results indicated a dose-dependent response in various cancer cell lines .
- Selectivity : The compound has shown selectivity against closely related kinases, which is crucial for minimizing off-target effects in therapeutic applications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazole derivatives have revealed that specific substitutions at various positions significantly influence their biological activity and potency against target kinases .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
